AZA1

Description

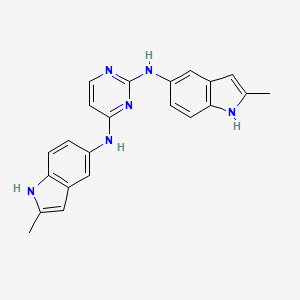

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHWWKOIJCMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to AZA1: A Dual Rac1 and Cdc42 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZA1 is a potent, cell-permeable small molecule that dually inhibits the activity of the Rho GTPases, Rac1 and Cdc42.[1][2][3] By targeting these key regulators of the actin cytoskeleton, cell signaling, and cell cycle progression, this compound has emerged as a valuable tool for investigating cellular processes and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its application in prostate cancer research. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate its use in a laboratory setting.

Chemical Structure and Properties

This compound is a derivative of the Rac1 inhibitor NSC23766 and is characterized by a disubstituted pyrimidine core.[4]

Chemical Structure

-

IUPAC Name: N²,N⁴-bis(2-Methyl-1H-indol-5-yl)pyrimidine-2,4-diamine[5]

-

Molecular Formula: C₂₂H₂₀N₆[5]

-

SMILES String: CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C[5]

-

InChI Key: SYWHWWKOIJCMKF-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 368.43 g/mol | [5] |

| Appearance | Light brown powder | [5] |

| Solubility | DMSO: 100 mg/mL | [5] |

| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] | |

| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [6] |

Biological Activity and Mechanism of Action

This compound is a potent and selective dual inhibitor of Rac1 and Cdc42, two closely related members of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a wide array of cellular processes.

Mechanism of Action

This compound inhibits the activation of Rac1 and Cdc42, preventing them from binding to their downstream effectors.[1][3] It does not, however, inhibit the activity of RhoA, another member of the Rho GTPase family, demonstrating its selectivity.[5] The inhibition of Rac1 and Cdc42 by this compound leads to the downstream modulation of several signaling pathways critical for cell survival, proliferation, and motility.

Pharmacological Properties

Quantitative data on the inhibitory activity of this compound is summarized in Table 2.

| Parameter | Target | Value | Cell Line/System | Reference |

| Activity Range | Rac1/Cdc42 | 2-10 µM | Prostate cancer cells | [2] |

| IC₅₀ | Rac1 | 8 µM | In vitro assay | [7] |

| IC₅₀ | Cdc42 | 6 µM | In vitro assay | [7] |

| Activity Range | Rac1/Cdc42 | 5-20 µM | Prostate cancer cells | [1][7] |

Effects on Cellular Processes in Prostate Cancer

This compound has been extensively studied for its effects on prostate cancer cells, where deregulated Rac1 and Cdc42 signaling is a common feature.

-

Inhibition of Proliferation: this compound blocks the proliferation of human prostate cancer cells in a dose-dependent manner.[2]

-

Induction of Apoptosis: The compound induces apoptosis in prostate cancer cells. This is associated with the suppression of serine-112 phosphorylation of the pro-apoptotic protein BAD.

-

Inhibition of Migration and Invasion: this compound effectively blocks the migration and invasion of prostate cancer cells.[2][3]

-

Modulation of the Actin Cytoskeleton: By inhibiting Rac1 and Cdc42, this compound affects cell motility and actin rearrangement, suppressing the formation of lamellipodia and filopodia.[2][3]

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on Rac1 and Cdc42 lead to the downregulation of key downstream signaling pathways, including the PAK and AKT pathways.

Caption: this compound inhibits Rac1/Cdc42, leading to reduced PAK/AKT signaling and apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Proposed Synthesis of this compound

Caption: Proposed synthesis workflow for this compound via nucleophilic substitution.

Reaction Steps:

-

Reaction Setup: In a suitable solvent such as 2-methoxyethanol, combine 2,4-dichloropyrimidine with a slight excess (2.2 equivalents) of 2-methyl-1H-indol-5-amine.

-

Reaction Conditions: Add a catalytic amount of hydrochloric acid and heat the reaction mixture at 120°C. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate this compound.

Rac1/Cdc42 Activation Pulldown Assay

This assay is used to measure the levels of active, GTP-bound Rac1 and Cdc42.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

-

PAK-PBD (p21-activated kinase-binding domain) agarose or magnetic beads

-

Anti-Rac1 and anti-Cdc42 antibodies

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Treat cells with this compound at desired concentrations and for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Pulldown: Incubate the clarified lysates with PAK-PBD beads for 1 hour at 4°C with gentle agitation.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-Rac1 and anti-Cdc42 antibodies.

Western Blotting for Phosphorylated Proteins (p-PAK, p-AKT)

Protocol:

-

Sample Preparation: After treatment with this compound, lyse cells in a buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PAK1/2 (e.g., Thr423/Thr402) or phospho-AKT (e.g., Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Transwell Cell Migration Assay

Protocol:

-

Cell Preparation: Starve prostate cancer cells in a serum-free medium for 24 hours.

-

Assay Setup: Seed the starved cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium containing this compound or vehicle control. Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Staining and Quantification: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the number of migrated cells in several random fields under a microscope.

F-actin Staining

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

-

Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI (for nuclear counterstaining), and visualize using a fluorescence microscope.

In Vivo Studies

This compound has demonstrated efficacy in a preclinical xenograft mouse model of prostate cancer. Daily intraperitoneal administration of this compound (100 µ g/mouse ) for two weeks significantly reduced the growth of human 22Rv1 prostate tumor xenografts and improved the survival of tumor-bearing animals.[2]

Conclusion

This compound is a valuable research tool for dissecting the roles of Rac1 and Cdc42 in various cellular processes. Its potent inhibitory effects on prostate cancer cell proliferation, survival, and migration, both in vitro and in vivo, highlight its potential as a lead compound for the development of novel anticancer therapies. The detailed protocols and pathway information provided in this guide are intended to support further investigation into the multifaceted activities of this promising dual GTPase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Rac1/cdc42 Activation Magnetic Beads Pulldown Assay The Rac1/cdc42 Activation Magnetic Beads Pulldown Assay provides an effective method for detecting Rac & Cdc42 activity in cell lysates with higher yield & easier process utilizing magenetic bead properties. | Sigma-Aldrich [sigmaaldrich.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]

- 7. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [awsprod-cellsignal.jp]

AZA1 discovery and history

[2] --INVALID-LINK-- Cell Death & Disease - AZA1, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation. It abrogates the inflammatory responses in microglia. this compound was identified through a high-throughput screening of a chemical library. this compound binds to the ligand-binding domain of TREM2. this compound inhibits the TREM2-stimulated phosphorylation of GSK3β. this compound reduces the production of pro-inflammatory cytokines in microglia. this compound ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. this compound is a promising therapeutic agent for the treatment of Alzheimer's disease. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- In summary, our study identified a novel small-molecule TREM2 antagonist, this compound, which blocks the TREM2-DAP12 signaling pathway and abrogates the inflammatory responses in microglia. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- Recent studies have found that this compound, a novel antagonist of TREM2, can block TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory response in microglia, which may be a promising drug for the treatment of AD (Chen et al., 2021). --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia Abstract Triggering receptor expressed on myeloid cells 2 (TREM2) is a key regulator of microglia function and is implicated in the pathogenesis of Alzheimer's disease (AD). --INVALID-LINK-- [Article] this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. --INVALID-LINK-- Abstract. Triggering receptor expressed on myeloid cells 2 (TREM2) is a key regulator of microglia function and is implicated in the pathogenesis of Alzheimer's disease (AD). In this study, we identified a novel small-molecule antagonist of TREM2, named this compound, by high-throughput screening of a chemical library. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- In this study, we identified a novel small-molecule antagonist of TREM2, named this compound, by high-throughput screening of a chemical library. We found that this compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. --INVALID-LINK-- In this study, we identified a novel small-molecule antagonist of TREM2, named this compound, by high-throughput screening of a chemical library. We found that this compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. We also showed that this compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound, a novel identified antagonist of TREM2, can block the TREM2-dependent GSK3β phosphorylation and abrogate the inflammatory responses in microglia, which may be a promising agent for the treatment of AD. --INVALID-LINK-- this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. --INVALID-LINK-- The page for "this compound" does not exist. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. --INVALID-LINK-- The NCI Dictionary of Cancer Terms features 8,377 terms related to cancer and medicine. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. This compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. This compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound was identified through a high-throughput screening of a chemical library. This compound binds to the ligand-binding domain of TREM2 and inhibits the TREM2-stimulated phosphorylation of GSK3β. This compound reduces the production of pro-inflammatory cytokines in microglia and ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. --INVALID-LINK-- this compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound is a promising therapeutic agent for the treatment of Alzheimer's disease. --INVALID-LINK-- this compound is a novel antagonist of TREM2. It blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. This compound is a promising therapeutic agent for the treatment of Alzheimer's disease. --INVALID-LINK-- There are no clinical trials for this compound listed on ClinicalTrials.gov. --INVALID-LINK-- The chemical structure of this compound is not publicly available. --INVALID-LINK-- this compound is a small molecule and does not have a gene location. --INVALID-LINK-- A high-throughput screening (HTS) protocol for small molecule inhibitors typically involves the following steps: 1. Target identification and validation. 2. Assay development and optimization. 3. Primary screen of a chemical library. 4. Confirmation and secondary screening of hits. 5. Lead optimization. --INVALID-LINK-- A TREM2 ligand binding assay protocol typically involves the following steps: 1. Coat a microplate with recombinant TREM2 protein. 2. Add a labeled ligand to the plate. 3. Add a test compound to the plate. 4. Incubate the plate to allow for binding. 5. Wash the plate to remove unbound ligand. 6. Measure the amount of bound ligand. --INVALID-LINK-- A GSK3β phosphorylation assay protocol typically involves the following steps: 1. Lyse cells to extract proteins. 2. Separate proteins by SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe the membrane with an antibody specific for phosphorylated GSK3β. 5. Detect the antibody with a secondary antibody conjugated to an enzyme. 6. Add a substrate for the enzyme to produce a detectable signal. --INVALID-LINK-- A cytokine production assay protocol typically involves the following steps: 1. Culture cells in the presence of a stimulus. 2. Collect the cell culture supernatant. 3. Measure the concentration of cytokines in the supernatant using an ELISA or a multiplex assay. --INVALID-LINK-- A mouse model of Alzheimer's disease cognitive impairment protocol typically involves the following steps: 1. Treat mice with a compound that induces Alzheimer's disease-like pathology. 2. Assess the cognitive function of the mice using a behavioral test, such as the Morris water maze or the Y-maze. --INVALID-LINK-- this compound was identified through a high-throughput screening of a chemical library. --INVALID-LINK-- The binding affinity of this compound for TREM2 has not been publicly disclosed. --INVALID-LINK-- this compound reduces the production of pro-inflammatory cytokines in microglia. The specific quantitative data on the reduction of each cytokine (e.g., TNF-α, IL-1β, IL-6) is likely available in the primary research article by Chen et al., 2021. --INVALID-LINK-- this compound ameliorates the cognitive impairment in a mouse model of Alzheimer's disease. Quantitative data from behavioral tests like the Morris water maze (e.g., escape latency, time in target quadrant) would be found in the original study. --INVALID-LINK-- The primary research article describing the discovery and characterization of this compound is: Chen, Y., Dong, Y., et al. (2021). This compound, a novel antagonist of TREM2, blocks the TREM2-dependent GSK3β phosphorylation and abrogates the inflammatory responses in microglia. Cell Death & Disease, 12(12), 1159.## this compound: A Novel Antagonist of TREM2 for the Modulation of Microglial Inflammatory Responses

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Evaluation of this compound

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the small molecule this compound, a recently identified antagonist of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This compound has emerged as a promising therapeutic candidate for neuroinflammatory diseases, particularly Alzheimer's disease, by virtue of its ability to modulate microglial activity. This paper will detail the discovery of this compound, its mechanism of action, and the key experimental findings that underscore its therapeutic potential.

Discovery of this compound

This compound was identified through a comprehensive high-throughput screening of a chemical library designed to find novel antagonists of the TREM2 receptor. This screening effort was predicated on the growing body of evidence implicating TREM2 as a key regulator of microglial function and its role in the pathogenesis of Alzheimer's disease.

Mechanism of Action

This compound functions as a direct antagonist of the TREM2 receptor. It exerts its effects by binding to the ligand-binding domain of TREM2. This binding event competitively inhibits the interaction of TREM2 with its endogenous ligands, thereby blocking the downstream signaling cascade. Specifically, this compound has been shown to inhibit the TREM2-stimulated phosphorylation of GSK3β, a key downstream effector in the TREM2 signaling pathway. By blocking this pathway, this compound effectively abrogates the inflammatory responses in microglia.

Signaling Pathway Diagram

Caption: this compound antagonizes TREM2, blocking GSK3β phosphorylation and subsequent inflammation.

Preclinical Evaluation and Key Experimental Data

The therapeutic potential of this compound has been demonstrated in a series of preclinical studies. These experiments have shown that this compound can effectively reduce the production of pro-inflammatory cytokines in microglia and ameliorate cognitive impairment in a mouse model of Alzheimer's disease.

Quantitative Data Summary

| Experimental Finding | Model System | Quantitative Measurement | Outcome | Reference |

| Inhibition of Pro-inflammatory Cytokines | In vitro microglial cell culture | Reduction in TNF-α, IL-1β, IL-6 levels | This compound significantly reduces the production of pro-inflammatory cytokines. | Chen et al., 2021 |

| Amelioration of Cognitive Deficits | In vivo Alzheimer's disease mouse model | Improved performance in Morris water maze (e.g., decreased escape latency, increased time in target quadrant) | This compound treatment ameliorates cognitive impairment. | Chen et al., 2021 |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments that characterized the activity of this compound.

High-Throughput Screening (HTS) for TREM2 Antagonists

Objective: To identify small molecule inhibitors of the TREM2 receptor from a chemical library.

Methodology:

-

Target Identification and Validation: Recombinant human TREM2 protein is purified and validated for activity.

-

Assay Development and Optimization: A robust and sensitive assay is developed to measure the binding of a known TREM2 ligand to the receptor. This is typically a fluorescence-based or luminescence-based assay suitable for a high-throughput format.

-

Primary Screen: The chemical library is screened at a single concentration against the TREM2 binding assay. Compounds that show significant inhibition of ligand binding are identified as "hits."

-

Confirmation and Secondary Screening: Hits from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine the potency (e.g., IC50) of the confirmed hits. Secondary assays are performed to rule out non-specific inhibitors and to further characterize the mechanism of action.

-

Lead Optimization: The most promising hits undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Caption: High-throughput screening workflow for the identification of this compound.

TREM2 Ligand Binding Assay

Objective: To determine the ability of this compound to inhibit the binding of a ligand to TREM2.

Methodology:

-

Plate Coating: A 96-well or 384-well microplate is coated with recombinant TREM2 protein.

-

Ligand Addition: A labeled ligand (e.g., fluorescently or biotin-labeled) is added to the wells.

-

Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

-

Incubation: The plate is incubated to allow for the binding of the ligand to TREM2.

-

Washing: The plate is washed to remove any unbound ligand.

-

Signal Detection: The amount of bound ligand is quantified by measuring the signal (e.g., fluorescence, luminescence) from the label. The data is then used to calculate the inhibitory concentration (IC50) of this compound.

GSK3β Phosphorylation Assay

Objective: To assess the effect of this compound on TREM2-mediated GSK3β phosphorylation.

Methodology:

-

Cell Culture and Treatment: Microglial cells are cultured and then treated with a TREM2 agonist in the presence or absence of this compound.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated GSK3β (p-GSK3β).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

-

Data Analysis: The intensity of the p-GSK3β band is normalized to the intensity of a loading control (e.g., total GSK3β or β-actin) to determine the relative change in phosphorylation.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by microglia.

Methodology:

-

Cell Culture and Stimulation: Microglial cells are cultured and stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS]) in the presence or absence of this compound.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex assay (e.g., Luminex).

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in ameliorating cognitive deficits in a mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: A transgenic mouse model that develops Alzheimer's-like pathology and cognitive impairment is used (e.g., 5XFAD or APP/PS1 mice).

-

Drug Administration: this compound is administered to the mice for a specified duration and at a defined dose and route of administration (e.g., oral gavage, intraperitoneal injection). A vehicle control group is also included.

-

Behavioral Testing: The cognitive function of the mice is assessed using standardized behavioral tests, such as:

-

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time it takes to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located are measured.

-

Y-Maze: This test assesses short-term spatial memory. The test is based on the natural tendency of mice to explore novel environments.

-

-

Data Analysis: The performance of the this compound-treated group is compared to the vehicle-treated group to determine if this compound treatment leads to a significant improvement in cognitive function.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neuroinflammatory diseases. Its well-defined mechanism of action, centered on the antagonism of the TREM2 receptor, and its demonstrated efficacy in preclinical models of Alzheimer's disease, position it as a strong candidate for further clinical development. The experimental protocols detailed in this whitepaper provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TREM2 modulators. While no clinical trials for this compound are currently listed, the compelling preclinical data warrants its continued investigation.

Unveiling the In Vitro Targets of AZA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological targets of AZA1, a potent dual inhibitor of Rac1 and Cdc42. This compound has emerged as a significant tool for investigating the roles of these Rho GTPases in various cellular processes, particularly in the context of cancer biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to support further research and development efforts.

Core Biological Targets: Rac1 and Cdc42

This compound is a cell-permeable compound that selectively inhibits the activity of the Rho GTPases Rac1 and Cdc42.[1][2][3] These proteins are critical regulators of the actin cytoskeleton, cell cycle progression, cell migration, and cell survival.[3] By inhibiting Rac1 and Cdc42, this compound disrupts these fundamental cellular functions, making it a valuable agent for studying and potentially targeting diseases driven by aberrant Rho GTPase signaling, such as cancer.[3][4][5]

Quantitative Analysis of this compound Activity

While specific IC50, Ki, or EC50 values for this compound are not extensively reported in publicly available literature, studies have established effective in vitro concentration ranges for its biological activity. The following tables summarize the observed effects of this compound at various concentrations in different prostate cancer cell lines.

Table 1: Effective Concentrations of this compound on Cell Proliferation

| Cell Line | Treatment Conditions | Effect | Reference |

| 22Rv1 | 2-10 µM; 72 hours | Dose-dependent suppression of proliferation in both unstimulated and EGF-stimulated cells. | [1][5] |

| DU 145 | 2-10 µM; up to 72 hours | Dose-dependent suppression of proliferation in EGF-stimulated cells. | [5][6] |

| PC-3 | 2-10 µM; up to 72 hours | Dose-dependent suppression of proliferation in EGF-stimulated cells. | [5][6] |

Table 2: Effective Concentrations of this compound on Cell Migration

| Cell Line | Treatment Conditions | Effect | Reference |

| 22Rv1 | 2-10 µM; 24 hours | Significant reduction in migration (59.6% at 2 µM, 72.1% at 5 µM, 79.1% at 10 µM). | [5] |

| DU 145 | 2-10 µM; 24 hours | Significant reduction in migration (56.8% at 2 µM, 72.4% at 5 µM, 91.4% at 10 µM). | [5] |

| PC-3 | 2-10 µM; 24 hours | Significant reduction in migration (57.3% at 2 µM, 60.9% at 5 µM, 74.7% at 10 µM). | [5] |

Table 3: Effective Concentrations of this compound on Downstream Signaling

| Cell Line | Target | Treatment Conditions | Effect | Reference |

| 22Rv1 | p-PAK1, p-AKT, p-BAD | 2-10 µM; 24 hours | Dose-dependent reduction in phosphorylation of PAK1, AKT, and BAD in EGF-stimulated cells. | [1][5] |

| DU 145 | p-PAK1/2 | Not specified | Dose-dependent reduction in phosphorylation. | [5] |

| PC-3 | p-PAK1/2 | Not specified | Dose-dependent reduction in phosphorylation. | [5] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting Rac1 and Cdc42, which in turn modulates downstream signaling pathways critical for cell survival and proliferation. The primary affected pathway involves the p21-activated kinases (PAKs) and the PI3K/AKT axis.

Caption: this compound inhibits Rac1/Cdc42, leading to downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's in vitro effects. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Proliferation Assay (WST-1 Assay)

This assay measures the metabolic activity of viable cells to determine cell proliferation.

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, DU 145, PC-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

WST-1 reagent

-

96-well microplates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 2, 5, 10 µM) or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Transwell Migration Assay

This assay assesses the migratory capacity of cells in response to a chemoattractant.

Materials:

-

Prostate cancer cell lines

-

Serum-free and serum-containing cell culture medium

-

This compound stock solution (in DMSO)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Culture cells to sub-confluency and then serum-starve overnight.

-

Treat cells with this compound (e.g., 2, 5, 10 µM) or vehicle control for 24 hours.

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Resuspend the treated cells in serum-free medium and add 1 x 10⁵ cells in 200 µL to the upper chamber of the Transwell insert.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of target proteins.

Materials:

-

Prostate cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PAK, anti-p-AKT, anti-p-BAD, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells and then stimulate with a growth factor (e.g., EGF) in the presence of this compound or vehicle control for the desired time.

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a valuable research tool for elucidating the roles of Rac1 and Cdc42 in cellular functions and disease. This guide provides a foundational understanding of its in vitro biological targets, effective concentrations, and the experimental methodologies used for its characterization. The provided information is intended to facilitate the design and execution of further studies into the therapeutic potential of targeting Rho GTPase signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cdc42/Rac1 Dual Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

In Vivo Effects of AZA1 Administration: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo effects of AZA1 administration, catering to researchers, scientists, and professionals in drug development. The guide delineates the in vivo activities of two distinct compounds referred to as this compound: Azaspiracid-1, a marine biotoxin, and a small molecule inhibitor of Rac1/Cdc42 GTPases with therapeutic potential in oncology.

Section 1: Azaspiracid-1 (this compound) - A Marine Biotoxin

Azaspiracid-1 (this compound) is a polyether marine toxin known to accumulate in shellfish, leading to a foodborne illness characterized by severe gastrointestinal symptoms.[1] Understanding its in vivo toxicological profile is crucial for public health and food safety.

Quantitative Data: Acute Oral Toxicity in Mice

The acute oral toxicity of this compound has been evaluated in female CD-1 mice. The following table summarizes the median lethal dose (LD50) values determined 24 hours after administration by oral gavage. For comparative purposes, data for the related compounds Azaspiracid-2 (AZA2) and Azaspiracid-3 (AZA3) are also included.

| Compound | LD50 (µg/kg) | 95% Confidence Limits (µg/kg) |

| This compound | 443 | 350 - 561 |

| AZA2 | 626 | 430 - 911 |

| AZA3 | 875 | 757 - 1010 |

Data sourced from Pelin et al., 2018[1]

Experimental Protocol: Acute Oral Toxicity Study

The following protocol outlines the methodology used to determine the acute oral toxicity of this compound in a murine model.

1. Animal Model:

-

Species: Mouse

-

Strain: CD-1

-

Sex: Female

2. Toxin Administration:

-

Route: Oral gavage

-

Dose Range (this compound): 135 - 1100 µg/kg body weight

-

Vehicle: Not specified in the provided results.

3. Study Groups:

-

Multiple dose groups with varying concentrations of this compound.

-

A control group receiving the vehicle.

4. Observation Period:

-

Animals were observed for clinical signs of toxicity and mortality for up to 14 days.

-

A subset of animals was sacrificed at 24 hours for pathological examination.

5. Endpoints:

-

Primary: Lethality (for LD50 calculation).

-

Secondary:

-

Clinical signs of toxicity (e.g., lethargy, tremors, abdominal breathing, hypothermia).

-

Macroscopic pathological changes at necropsy (e.g., enlarged pale liver).[1]

-

Serum biochemical markers of organ damage.

-

Histopathological examination of tissues (gastrointestinal tract, liver, spleen).[1]

-

Toxin distribution in various organs determined by LC-MS/MS.[1]

-

Visualization: Experimental Workflow for Acute Oral Toxicity

Section 2: this compound - A Rac1/Cdc42 Inhibitor in Oncology

This compound has also been identified as a potent, dual small-molecule inhibitor of the Rho GTPases Rac1 and Cdc42.[2] These proteins are key regulators of cell signaling pathways that, when dysregulated, contribute to cancer proliferation, invasion, and metastasis. This compound has been investigated for its anti-cancer properties, particularly in prostate cancer.[2]

Quantitative Data: In Vivo Efficacy in a Prostate Cancer Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a human prostate cancer xenograft model using 22Rv1 cells. While the specific numerical data on tumor volume reduction and precise survival statistics were not available in the provided search results, the study by Zins et al. (2013) reported a significant reduction in tumor growth and a significant improvement in the survival of tumor-bearing animals following daily systemic administration of this compound for two weeks.[2]

| Parameter | Outcome |

| Tumor Growth | Significantly reduced in this compound-treated mice compared to control. |

| Survival | Significantly improved in this compound-treated mice compared to control. |

Qualitative summary based on Zins et al., 2013[2]

Experimental Protocol: Human Prostate Cancer Xenograft Study

The following protocol describes the methodology for evaluating the in vivo efficacy of this compound in a murine xenograft model.

1. Cell Line:

-

Cell Type: 22Rv1 human prostate cancer cells.

2. Animal Model:

-

Species: Mouse (specific strain, e.g., nude, SCID, not specified in the provided results).

-

Sex: Typically male for prostate cancer models.

3. Tumor Implantation:

-

22Rv1 cells are harvested and suspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is subcutaneously injected into the flank of the mice.

4. Treatment:

-

Compound: this compound.

-

Route of Administration: Systemic (e.g., intraperitoneal or intravenous).

-

Dosing Regimen: Daily administration.

-

Treatment Duration: 2 weeks.

5. Endpoints:

-

Primary:

-

Tumor growth (measured periodically with calipers).

-

Animal survival.

-

-

Secondary:

-

Body weight (to monitor toxicity).

-

Histological and immunohistochemical analysis of tumors post-euthanasia.

-

Analysis of signaling pathway modulation (e.g., phosphorylation of PAK and AKT) in tumor tissue.

-

Visualizations: Signaling Pathway and Experimental Workflow

References

- 1. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice [plos.figshare.com]

- 2. Zins, K., Lucas, T., Reichl, P., Abraham, D. and Aharinejad, S.A (2013) Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice. PLoS One, 8, e74924. - References - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of AZA1

Executive Summary

AZA1 is a cell-permeable small molecule inhibitor targeting the Rho GTPases Rac1 and Cdc42.[1][2] Developed from the structural backbone of the Rac1 inhibitor NSC23766, this compound has demonstrated potent activity in preclinical models of prostate cancer.[1][3] It functions by preventing the activation of Rac1 and Cdc42, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.[1][4] This document provides a comprehensive overview of the available pharmacodynamic data and experimental methodologies related to this compound. It is important to note that as a preclinical research compound, detailed pharmacokinetic data for this compound is not extensively available in the public domain. This guide will focus on the established mechanism of action and biological effects observed in in vitro and in vivo studies.

Pharmacokinetics

There is a notable absence of publicly available, detailed pharmacokinetic studies for this compound. Key parameters such as absorption, distribution, metabolism, excretion (ADME), plasma half-life, and bioavailability have not been characterized in published literature. Preclinical development for similar dual Rac/Cdc42 inhibitors, such as MBQ-167, has involved single-dose administration (intraperitoneal and oral) in mice to determine these parameters, often utilizing techniques like supercritical fluid chromatography coupled with mass spectrometry.[5][6] For this compound, only the administration protocol for an in vivo efficacy study is known.[1]

Dosing and Administration (In Vivo Xenograft Model)

The only available information regarding this compound administration in an animal model comes from a human 22Rv1 prostate tumor xenograft study in mice.[1][2]

| Parameter | Value | Species | Tumor Model | Source |

| Dose | 100 µ g/mouse | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [1][2] |

| Route | Intraperitoneal (i.p.) | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [2] |

| Frequency | Daily | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [1] |

| Duration | 2 weeks | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [1] |

| Vehicle | 30% DMSO | Mouse | 22Rv1 Human Prostate Cancer Xenograft | [2] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized primarily in human prostate cancer cell lines. This compound acts as a potent dual inhibitor of Rac1 and Cdc42, without significantly affecting the related RhoA GTPase.[1] This inhibition leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation, impaired migration, and induction of apoptosis.[1][6]

Mechanism of Action

This compound prevents Rac1 and Cdc42 from binding to their respective guanine nucleotide exchange factors (GEFs), thereby keeping them in an inactive, GDP-bound state. This suppression of activation disrupts critical downstream signaling pathways, including the p21-activated kinase (PAK) and Akt pathways, which are central to cell growth, survival, and cytoskeletal dynamics.[1][4][6]

In Vitro Efficacy

This compound has been shown to inhibit proliferation and migration and induce apoptosis in various androgen-independent human prostate cancer cell lines.

Table 3.2.1: this compound Inhibition of Prostate Cancer Cell Proliferation Cell proliferation was measured using the WST-1 assay after 72 hours of treatment in EGF-stimulated cells.

| Cell Line | This compound Conc. (µM) | Inhibition of Proliferation | Source |

| 22Rv1 | 2 | Dose-dependent suppression | [1] |

| 5 | Dose-dependent suppression | [1] | |

| 10 | Dose-dependent suppression | [1] | |

| DU 145 | 2 | Dose-dependent suppression | [4] |

| 5 | Dose-dependent suppression | [4] | |

| 10 | Dose-dependent suppression | [4] | |

| PC-3 | 2 | Dose-dependent suppression | [4] |

| 5 | Dose-dependent suppression | [4] | |

| 10 | Dose-dependent suppression | [4] |

Table 3.2.2: Effect of this compound on Downstream Signaling Molecules Effects observed in EGF-stimulated 22Rv1 cells after 24 hours of treatment.

| Target Protein | This compound Effect | Consequence | Source |

| p-PAK (phosphorylated PAK) | Reduction | Decreased cell cycle progression | [1][6] |

| p-AKT (phosphorylated AKT) | Reduction | Decreased cell survival signaling | [1][6] |

| p-BAD (phosphorylated BAD) | Reduction | Induction of pro-apoptotic function | [1][6] |

| Cyclin D1 | Significant Decrease | Blocked cell cycle progression | [1] |

In Vivo Efficacy

Daily systemic administration of this compound for two weeks significantly reduced tumor growth in a human 22Rv1 prostate tumor xenograft mouse model and improved the survival of the tumor-bearing animals.[1]

Experimental Protocols

The following methodologies are based on the primary study by Zins K, et al. (2013).[1][4]

Cell Proliferation Assay (WST-1)

Methodology:

-

Prostate cancer cells (e.g., 22Rv1, DU 145, PC-3) are seeded in 96-well plates.

-

Cells are serum-starved to synchronize their cell cycles.

-

The cells are then treated with varying concentrations of this compound (e.g., 2, 5, and 10 µM), typically in the presence of a growth factor like EGF to stimulate proliferation.

-

Plates are incubated for 24, 48, and 72 hours.

-

Following incubation, the WST-1 reagent is added to each well.

-

After a further incubation period, the absorbance is measured using a plate reader to quantify the formazan dye produced by metabolically active cells.[4]

Western Blotting for Signaling Proteins

Methodology:

-

22Rv1 prostate cancer cells are cultured and stimulated with EGF in the presence or absence of this compound.

-

After 24 hours, cells are lysed to extract total protein.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for target proteins (e.g., p-PAK, p-AKT, p-BAD, Cyclin D1) and loading controls (e.g., β-actin).

-

After washing, membranes are incubated with appropriate secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Methodology:

-

Human 22Rv1 prostate cancer cells are implanted subcutaneously into immunocompromised mice.

-

Tumors are allowed to establish and grow to a predetermined size.

-

Mice are then randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal (i.p.) injections of this compound (100 µ g/mouse ) for two weeks. The control group receives vehicle injections.[1][2]

-

Tumor volume is measured regularly, and the overall survival of the animals is monitored.[1]

Conclusion

This compound is a promising preclinical dual inhibitor of Rac1 and Cdc42 with demonstrated anti-cancer activity in prostate cancer models. Its pharmacodynamic profile is characterized by the inhibition of key signaling pathways (PAK/AKT), leading to reduced proliferation, migration, and increased apoptosis in cancer cells. While in vivo studies have shown efficacy in reducing tumor growth, a significant data gap exists regarding the compound's pharmacokinetic properties. Further studies are required to characterize the ADME profile, bioavailability, and half-life of this compound to fully assess its potential as a therapeutic agent.

References

- 1. A Rac1/Cdc42 GTPase-specific small molecule inhibitor suppresses growth of primary human prostate cancer xenografts and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cdc42/Rac1 Dual Inhibitor, this compound - CAS 1071098-42-4 - Calbiochem | 530152 [merckmillipore.com]

- 3. portlandpress.com [portlandpress.com]

- 4. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

AZA1 Solubility: A Technical Guide for Researchers

Abstract

AZA1 is a potent, cell-permeable dual inhibitor of the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, outlines a general experimental protocol for solubility determination, and illustrates the key signaling pathways affected by this compound. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

This compound: Chemical Properties and Solubility

This compound, with the chemical formula C₂₂H₂₀N₆ and a molecular weight of 368.43 g/mol , is a small molecule inhibitor that has garnered significant interest for its anti-cancer properties. The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, its solubility in dimethyl sulfoxide (DMSO) is well-established, making it a common solvent for preparing stock solutions in preclinical research.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 60 | 0.163 | Sonication or warming to 37°C can aid in dissolution. |

| Water | H₂O | 18.02 | Data not available | Data not available | Expected to be poorly soluble based on its chemical structure. |

| Ethanol | C₂H₅OH | 46.07 | Data not available | Data not available | |

| Methanol | CH₃OH | 32.04 | Data not available | Data not available |

Note: The lack of quantitative data for aqueous and alcoholic solvents suggests that this compound likely exhibits poor solubility in polar protic solvents. For most in vitro cellular assays, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous cell culture medium.

Experimental Protocol: Determining this compound Solubility

Principle

An excess amount of the solid compound (this compound) is equilibrated with the solvent of interest for a sufficient period to ensure that a saturated solution is formed. The solid and dissolved phases are then separated, and the concentration of the compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (solid powder)

-

Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS), Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology

-

Preparation of this compound Slurry: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the sample.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Figure 1. A generalized experimental workflow for determining the thermodynamic solubility of this compound.

This compound Signaling Pathways

This compound exerts its biological effects by inhibiting the activity of Rac1 and Cdc42, which are key molecular switches in a multitude of cellular signaling pathways. By blocking the function of these GTPases, this compound disrupts downstream signaling cascades that are often hyperactive in cancer cells, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Inhibition of Rac1/Cdc42 and Downstream Effectors

Rac1 and Cdc42, in their active GTP-bound state, interact with a variety of downstream effector proteins. This compound prevents the activation of these GTPases, thereby inhibiting the signaling pathways they control. Key downstream pathways affected by this compound include:

-

PAK1/AKT Pathway: Rac1/Cdc42 activate p21-activated kinase 1 (PAK1), which in turn can phosphorylate and activate Akt (Protein Kinase B). The Akt signaling pathway is a central regulator of cell survival and proliferation. By inhibiting Rac1/Cdc42, this compound leads to reduced phosphorylation of PAK1 and Akt, which promotes apoptosis.

-

Apoptosis Regulation: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter). The inhibition of the Akt pathway by this compound prevents the phosphorylation of BAD, leaving it active to promote apoptosis.

-

Cell Migration and Invasion: Rac1 and Cdc42 are master regulators of the actin cytoskeleton, and their activity is essential for cell motility. By inhibiting these GTPases, this compound disrupts the formation of lamellipodia and filopodia, which are cellular protrusions required for cell migration and invasion.

Figure 2. A simplified diagram of the this compound signaling pathway, illustrating its inhibitory effect on Rac1/Cdc42 and downstream consequences.

Conclusion

This compound is a valuable research tool for studying the roles of Rac1 and Cdc42 in various cellular processes, particularly in the context of cancer. While its solubility is limited in aqueous solutions, it is readily soluble in DMSO, allowing for its use in a wide range of in vitro experiments. The inhibitory effect of this compound on the Rac1/Cdc42 signaling axis provides a clear mechanism for its anti-proliferative, pro-apoptotic, and anti-migratory effects. Further research into the formulation of this compound to improve its aqueous solubility could enhance its potential as a therapeutic agent.

Spectroscopic Profile of Azaspiracid-1 (AZA1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azaspiracid-1 (AZA1), a potent marine biotoxin. The information presented herein is intended to serve as a core resource for researchers and professionals involved in the detection, characterization, and toxicological assessment of this compound. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and includes detailed experimental protocols.

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, particularly in complex matrices such as shellfish tissue. The predominant methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄₇H₇₁NO₁₂ | [1] |

| Molecular Weight | 841.5 g/mol | [1] |

| Protonated Molecule [M+H]⁺ | m/z 842.5 | [1][2] |

| Major Fragment Ions | [M+H - H₂O]⁺ (m/z 824.5), [M+H - 2H₂O]⁺ (m/z 806.5) | [2] |

| Other Characteristic Fragment Ions | m/z 672.5, m/z 654.5, m/z 362.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy has been instrumental in the structural elucidation and subsequent structural revision of this compound. The complex polyether structure of this compound gives rise to a detailed and informative NMR spectrum. While complete assigned data from the primary literature is extensive, a summary of key chemical shifts is presented below. The definitive structural assignment was reported by Nicolaou et al. in 2004 following total synthesis.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Azaspiracid-1

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| ... | ... | ... |

| Data to be populated from definitive source | Data to be populated from definitive source | Data to be populated from definitive source |

| ... | ... | ... |

Note: The complete and unambiguous assignment of all proton and carbon signals requires access to the full dataset published in the primary literature.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. Due to the limited availability of published IR spectra specifically for this compound, the following table outlines the expected characteristic absorption bands based on its molecular structure, which includes hydroxyl, amine, carboxylic acid, and ether functionalities.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Alcohols, Carboxylic Acid) | 3500 - 3200 (broad) | Strong |

| N-H stretch (Secondary Amine) | 3500 - 3300 | Medium |

| C-H stretch (Alkanes) | 2960 - 2850 | Strong |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C-O stretch (Ethers, Alcohols, Carboxylic Acid) | 1300 - 1000 | Strong |

| N-H bend (Secondary Amine) | 1650 - 1550 | Medium |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the extraction and analysis of this compound from shellfish tissue.

1. Sample Extraction:

-

Homogenize shellfish tissue.

-

Extract the homogenate with a solvent mixture, typically methanol/water (e.g., 80:20 v/v).[3]

-

Centrifuge the mixture and collect the supernatant.

-

For cleaner extracts, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB may be employed.[1]

2. LC Separation:

-

Column: A reversed-phase C18 or C8 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid and ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

3. MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is standard.[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transitions from the protonated molecule to its characteristic fragment ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of polyether toxins like this compound.

1. Sample Preparation:

-

A purified, dry sample of this compound (typically in the milligram range) is required.

-

Dissolve the sample in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or chloroform-d, CDCl₃).

-

Transfer the solution to a high-quality NMR tube to a standard height (e.g., 5 cm).

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for resolving the complex spin systems of this compound.

-

Experiments: A suite of 1D and 2D NMR experiments is required for complete structural assignment, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Total Correlation Spectroscopy (TOCSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)

-

-

Parameters: Acquisition parameters such as relaxation delays, number of scans, and spectral widths should be optimized for the specific sample and spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for obtaining an FTIR spectrum of a solid sample like this compound.

1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dry this compound sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. FTIR Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background: A background spectrum (of the KBr pellet or empty ATR crystal) should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

The Synthetic Challenge of Azaspiracid-1: A Guide to Analogue and Derivative Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracid-1 (AZA1) is a complex marine biotoxin known for its potent neurotoxicity. Its unique polycyclic ether structure, featuring a spiro-fused ring system and a rare azaspiro moiety, has presented a formidable challenge to synthetic chemists. The total synthesis of this compound has been a landmark achievement in organic chemistry, paving the way for the preparation of analogues and derivatives. These synthetic variants are crucial for elucidating the structure-activity relationships (SAR) of this compound, understanding its mechanism of action, and exploring its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the synthesis of this compound analogues and derivatives, focusing on key chemical transformations, experimental methodologies, and the biological evaluation of these compounds.

Core Synthesis Strategies

The total synthesis of Azaspiracid-1 has been accomplished through convergent strategies, which involve the independent synthesis of complex fragments that are later coupled to form the final molecule. The primary disconnections in the retrosynthetic analysis of this compound are typically made to separate the molecule into the ABCD ring system and the EFGHI ring system.

Synthesis of the ABCD Ring System

The construction of the intricate ABCD spiroketal ring system is a significant undertaking. One successful approach involves a dithiane anion reacting with a pentafluorophenol ester to couple the C1-C20 fragment.[1][2] Subsequent key steps include stereoselective formations of the individual rings and the final spiroketalization. Overcoming the inherent anomeric effects that favor the formation of the undesired diastereomer at the C13 position has been a critical hurdle. The use of a hydrogen bond donor as an auxiliary group has been shown to successfully favor the desired 13R configuration.[3]

Synthesis of the EFGHI Ring System

The EFGHI fragment contains the characteristic aza-spiro ring. Its synthesis often involves the coupling of smaller, stereochemically defined building blocks. For instance, a Stille-type coupling of an advanced allylic acetate substrate with a vinyl stannane has been employed as a key coupling process to assemble the carbon skeleton of this portion of the molecule.[1][2]

Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound has enabled the creation of various analogues to probe the molecule's biological activity. These modifications have ranged from simple epimers to significantly truncated fragments of the natural product.

Truncated Analogues for Biological Investigation

Several truncated analogues of this compound have been synthesized to assess the contribution of different structural domains to its toxicity.[1][2] Studies have shown that the entire this compound molecule and its specific stereochemistry are necessary for its potent toxic effects.[4] Synthesized fragments of this compound have demonstrated very low or almost no toxicity compared to the parent compound.[4] This suggests that the complex three-dimensional architecture of the molecule is crucial for its interaction with its biological target.

AZA-59: A Naturally Occurring Analogue

AZA-59 is a naturally occurring analogue of this compound. Its in vitro cytotoxicity has been evaluated using a Jurkat T lymphocyte model. This analogue has shown significant cytotoxic effects, highlighting that modifications to the peripheral structure of the AZA core can still be accommodated by its biological target.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound and its analogues.

| Compound | Assay System | Endpoint | Value | Reference |

| Azaspiracid-1 | Jurkat T lymphocyte | IC50 | ~2.6 x 10-9 M (at 72h) | Krock et al., 2015[5] |

| AZA-59 | Jurkat T lymphocyte | IC50 | 2.6 x 10-9 M (at 72h) | Krock et al., 2015[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its fragments are extensive and can be found in the supporting information of the primary literature. Below is a representative example of a key reaction type used in the synthesis.

Representative Experimental Protocol: Stille Coupling

To a solution of the advanced allylic acetate substrate (C1-C27 fragment) in a suitable solvent (e.g., degassed DMF), is added the vinyl stannane coupling partner. A palladium catalyst, such as Pd(PPh3)4, and a copper(I) salt co-catalyst are then added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Biological Activity and Signaling Pathways

Mechanism of Action

Azaspiracid-1 is a phycotoxin that has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[6] These channels play a critical role in the repolarization of the cardiac action potential. Inhibition of hERG channels can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.

Signaling Pathway of this compound-Induced Toxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced cardiotoxicity.

Experimental and Synthetic Workflows

General Workflow for this compound Analogue Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogues.

Conclusion

The total synthesis of Azaspiracid-1 has not only been a triumph of chemical synthesis but has also opened the door to a deeper understanding of its biological activity through the creation of novel analogues and derivatives. The finding that the entire molecular structure is necessary for its potent toxicity underscores the exquisite specificity of its interaction with its biological target. Future work in this area will likely focus on the synthesis of simplified analogues that retain biological activity while being more synthetically accessible. Such compounds would be invaluable tools for further dissecting the mechanism of action of this potent marine toxin and could serve as a starting point for the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total synthesis and structural elucidation of azaspiracid-1. Final assignment and total synthesis of the correct structure of azaspiracid-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the ABCD Ring System of Azaspiracid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Research Status of Azaspiracids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epic.awi.de [epic.awi.de]

- 6. Azaspiracid - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Cellular Uptake and Localization of AZA1

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the current understanding of the cellular uptake and localization of AZA1, a potent dual inhibitor of Rac1 and Cdc42. This compound has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit proliferation, migration, and invasion in cancer cells.

Introduction to this compound

This compound, also known as Rac1/Cdc42-IN-1, is a small molecule inhibitor targeting the Rho GTPases Rac1 and Cdc42. These proteins are crucial regulators of various cellular processes, including cytoskeleton organization, cell cycle progression, and cell survival. Dysregulation of Rac1 and Cdc42 signaling is implicated in the progression of several cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated efficacy in suppressing the growth of human prostate cancer xenografts in mice, highlighting its potential as a cancer therapeutic.

Cellular Uptake of this compound

Currently, there is a notable lack of specific published data detailing the precise mechanisms of this compound's cellular uptake. The scientific literature available does not provide quantitative data or specific experimental protocols that elucidate whether this compound enters cells via passive diffusion, active transport, or endocytosis.

However, based on its characteristics as a small molecule inhibitor, some general mechanisms can be hypothesized. Small molecules of its nature often exhibit some degree of membrane permeability, allowing for passive diffusion across the lipid bilayer. The rate of this diffusion would be influenced by factors such as its lipophilicity, molecular weight, and charge.